molecular formula C13H20N2 B1318578 2-(2-Ethyl-1-piperidinyl)aniline CAS No. 946730-37-6

2-(2-Ethyl-1-piperidinyl)aniline

Cat. No. B1318578
CAS RN: 946730-37-6
M. Wt: 204.31 g/mol
InChI Key: AMCXWURPXLUIBM-UHFFFAOYSA-N
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Description

“2-(2-Ethyl-1-piperidinyl)aniline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

The molecular formula of “2-(2-Ethyl-1-piperidinyl)aniline” is C13H20N2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Catalysis and Chemical Reactions

2-(2-Ethyl-1-piperidinyl)aniline and its derivatives have been explored in various catalytic and chemical processes. A study highlighted the use of acid-base bifunctional ionic liquids, which include piperidinyl structures similar to 2-(2-Ethyl-1-piperidinyl)aniline, as efficient catalysts for reactions involving aniline and dimethyl carbonate (Zhang, Yang, Xue, Fu, An, & Gao, 2010). Additionally, the synthesis of functionalized piperidine derivatives from pseudo five-component reactions demonstrates the chemical versatility of piperidinyl-related compounds (Shaterian & Azizi, 2013).

Corrosion Inhibition

Aniline derivatives, including 2-ethylaniline, a compound structurally similar to 2-(2-Ethyl-1-piperidinyl)aniline, have been studied as potential copper corrosion inhibitors in hydrochloric acid solutions (Khaled & Hackerman, 2004).

Polymerization and Material Science

In material science, derivatives of 2-(2-Ethyl-1-piperidinyl)aniline, such as aluminum complexes with bidentate amido ligands, have been synthesized and evaluated for their performance in the ring-opening polymerization of rac-lactide (Liu & Ma, 2014).

Pharmaceutical Research

2-(2-Ethyl-1-piperidinyl)aniline derivatives have been synthesized and investigated for their antimicrobial properties. Novel piperidinyl thieno tetrahydroisoquinolines exhibit promising influences against pathogenic strains (Zaki, El-Dean, Radwan, Alshammari, & Sayed, 2021). Additionally, compounds such as (E)-N-((2-Piperidin-1-yl)Quinolin-3-yl)Methylene)Aniline Derivatives have been evaluated for their anticancer activity (Subhash & Bhaskar, 2021).

Analytical Chemistry

In the field of analytical chemistry, N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, a category that includes compounds related to 2-(2-Ethyl-1-piperidinyl)aniline, have been synthesized and assessed for the photometric determination of hydrogen peroxide (Tamaoku, Ueno, Akiura, & Ohkura, 1982).

Mechanism of Action

While the specific mechanism of action for “2-(2-Ethyl-1-piperidinyl)aniline” is not mentioned in the search results, it’s worth noting that piperidine derivatives are known to have various pharmacological effects .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are among the future directions in this field .

properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXWURPXLUIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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